molecular formula C25H28N6O4 B2978445 N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1242972-55-9

N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2978445
CAS No.: 1242972-55-9
M. Wt: 476.537
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Description

This compound features a triazolo[4,3-a]quinazoline core substituted with a 1,5-dioxo group, a 2-methylphenyl carbamoyl methyl moiety, and a butan-2-yl propanamide side chain. The synthesis likely involves coupling reactions similar to those reported for analogous triazoloquinazolines .

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(2-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)18-10-6-8-12-20(18)31-24(29)28-30(25(31)35)15-22(33)27-19-11-7-5-9-16(19)2/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLQYVXCTSHPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound with potential biological activity. This article reviews its synthesis and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a triazole and quinazoline moiety. The molecular formula is C27H35N5O3C_{27}H_{35}N_{5}O_{3}, and it has a molecular weight of 463.6 g/mol. The structure contributes to its potential interactions in biological systems.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole and quinazoline rings through cyclization reactions. Specific methodologies for synthesizing similar compounds often involve the use of coupling agents and protective groups to achieve the desired functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the triazole and quinazoline classes. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The zone of inhibition tests revealed that many derivatives exhibit moderate to excellent antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives also showed antifungal activity against fungi like Candida albicans and Aspergillus niger, indicating a broad spectrum of action .

The mechanism of action for compounds in this class often involves interference with bacterial cell wall synthesis or inhibition of DNA synthesis through targeting specific enzymes like DNA gyrase or topoisomerase . This dual mechanism enhances their effectiveness against resistant strains.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives (similar to our compound) showed promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
    CompoundMIC (µg/mL)Target Bacteria
    Compound A20S. aureus
    Compound B30E. coli
    Compound C15K. pneumoniae
  • Research on Antifungal Properties : Another investigation into related compounds indicated strong antifungal activity with zones of inhibition exceeding 20 mm against A. niger, suggesting that modifications to the side chains can enhance efficacy .

Comparison with Similar Compounds

Core Structure Similarities

The triazolo[4,3-a]quinazoline scaffold is shared with compounds in and , which exhibit variations in substituents:

  • Mohamed et al. () : Synthesized 6-cinnamoyl-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one, featuring a cinnamoyl group at position 6 and a methyl group at position 3. This highlights the scaffold’s adaptability to diverse acylating agents .
  • Fathal et al. (): Reported methyl/ethyl ester derivatives (e.g., compound 8) with thioacetamido side chains, demonstrating the core’s compatibility with amino acid-based substituents .

Key Structural Differences :

  • The target compound replaces the cinnamoyl or thioacetamido groups with a 2-methylphenyl carbamoyl methyl group and a butan-2-yl propanamide chain. These groups may enhance hydrogen-bonding capacity and modulate lipophilicity compared to esters or arylacyl substituents.

Physicochemical Properties

Property Target Compound Compound 8 () 6-Cinnamoyl Derivative ()
Molecular Weight ~550–600 (estimated) 539.62 (C31H33N5O4) ~354 (C17H14N4O3S)
Melting Point Not reported 135°C (AV6 in ) 94–95°C (compound 8 in )
Key Functional Groups Carbamoyl, propanamide Tetrazole, ester Cinnamoyl, methyl triazoloquinazoline
Solubility Likely moderate (polar carbamoyl group) Low (tetrazole and ester) Low (aromatic cinnamoyl)
  • The target’s carbamoyl methyl group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., cinnamoyl), while the propanamide chain could enhance metabolic stability relative to ester derivatives .

Pharmacological Potential (Inferred)

While biological data for the target compound are absent, insights can be drawn from related structures:

  • Antioxidant Activity : Tetrazole-containing analogs () showed DPPH radical scavenging (IC50 ~20–50 µM), suggesting the target’s carbamoyl group may enhance redox activity .
  • ADME Properties : SwissADME predictions () indicate that bulkier substituents (e.g., propanamide) may reduce blood-brain barrier permeability but improve plasma protein binding .
  • Anticancer Potential: Triazoloquinazolines in and have demonstrated cytotoxic activity, implying the target’s scaffold may similarly interact with kinase or DNA repair pathways .

Q & A

Q. How should researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

  • Methodology : Align with the "lock-and-key" model of GABAergic modulation or neuroinflammation pathways. Use bibliometric analysis to identify understudied targets (e.g., NMDA receptors) for hypothesis generation .

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